molecular formula C9H18N2 B1588701 1-(3S)-3-Pyrrolidinyl-piperidine CAS No. 917560-78-2

1-(3S)-3-Pyrrolidinyl-piperidine

Cat. No. B1588701
M. Wt: 154.25 g/mol
InChI Key: BTZQCTWJDFNRMS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3S)-3-Pyrrolidinyl-piperidine, also known as PPP or α-PPP, is a synthetic stimulant drug that belongs to the cathinone class of compounds. It was first synthesized in the 1960s and has gained popularity as a designer drug in recent years.

Mechanism Of Action

The mechanism of action of 1-(3S)-3-Pyrrolidinyl-piperidine involves the inhibition of dopamine and norepinephrine reuptake, leading to an increase in their levels in the brain. This results in increased stimulation and euphoria. The compound also has affinity for the serotonin transporter, which may contribute to its effects on mood and behavior.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(3S)-3-Pyrrolidinyl-piperidine include increased heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine, which contribute to its stimulant effects. The compound has been shown to have psychoactive effects, including euphoria, increased sociability, and enhanced cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3S)-3-Pyrrolidinyl-piperidine in lab experiments is its potency as a dopamine and norepinephrine reuptake inhibitor. This makes it a useful tool for investigating the role of these neurotransmitters in various physiological and behavioral processes. However, its psychoactive effects may also limit its use in certain experiments, as it may interfere with normal animal behavior and cognitive function.

Future Directions

There are several possible future directions for research on 1-(3S)-3-Pyrrolidinyl-piperidine. One area of interest is its potential as a treatment for psychiatric disorders such as depression and ADHD, due to its effects on dopamine and norepinephrine. Another direction is to investigate the long-term effects of the compound on brain function and behavior, as well as its potential for addiction and abuse. Additionally, research could focus on the development of new cathinone derivatives with improved therapeutic potential and reduced side effects.

Scientific Research Applications

1-(3S)-3-Pyrrolidinyl-piperidine has been used in scientific research to investigate its pharmacological properties. It has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor, similar to other cathinone derivatives. It has also been found to have affinity for the serotonin transporter, which may contribute to its psychoactive effects.

properties

IUPAC Name

1-[(3S)-pyrrolidin-3-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZQCTWJDFNRMS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H]2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428356
Record name 1-(3S)-3-Pyrrolidinyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3S)-3-Pyrrolidinyl-piperidine

CAS RN

917560-78-2
Record name 1-(3S)-3-Pyrrolidinyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

550 mg 10% Pd/C are added to a solution of 5.50 g (22.5 mmol) 1-(1-benzyl-pyrrolidin-3-yl)-piperidine in 200 mL MeOH. The reaction solution is stirred for 5 h at RT and 3 bar H2. 550 mg palladiumhydroxide are added and the reaction is stirred for a further 6 h at RT and 3 bar H2. The catalyst is suction filtered and the solvent is eliminated i.vac.
Name
1-(1-benzyl-pyrrolidin-3-yl)-piperidine
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mg
Type
catalyst
Reaction Step One
Quantity
550 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3S)-3-Pyrrolidinyl-piperidine
Reactant of Route 2
Reactant of Route 2
1-(3S)-3-Pyrrolidinyl-piperidine
Reactant of Route 3
Reactant of Route 3
1-(3S)-3-Pyrrolidinyl-piperidine
Reactant of Route 4
Reactant of Route 4
1-(3S)-3-Pyrrolidinyl-piperidine
Reactant of Route 5
1-(3S)-3-Pyrrolidinyl-piperidine
Reactant of Route 6
1-(3S)-3-Pyrrolidinyl-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.